molecular formula C20H15ClO3 B6411764 3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid CAS No. 1262006-89-2

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid

Cat. No.: B6411764
CAS No.: 1262006-89-2
M. Wt: 338.8 g/mol
InChI Key: LKKFJUAUUUJSAK-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid is an organic compound that features a benzyloxy group and a chlorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzoic acid and benzyl chloride.

    Reaction Conditions: The hydroxyl group of 3-hydroxybenzoic acid is first protected by reacting it with benzyl chloride in the presence of a base such as potassium carbonate, forming 3-benzyloxybenzoic acid.

    Chlorination: The benzyloxybenzoic acid is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzyloxybenzoic acid derivatives.

    Reduction: 3-(3-Benzyloxyphenyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets, while the chlorine atom can participate in halogen bonding, stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxyphenylacetic Acid: Similar structure but with an acetic acid moiety instead of a benzoic acid.

    3-(Benzyloxy)phenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid is unique due to the presence of both a benzyloxy group and a chlorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-5-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-10-16(9-17(11-18)20(22)23)15-7-4-8-19(12-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKFJUAUUUJSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692235
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-89-2
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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